Product packaging for Cyclodecanethiol(Cat. No.:CAS No. 114460-54-7)

Cyclodecanethiol

Cat. No.: B12907949
CAS No.: 114460-54-7
M. Wt: 172.33 g/mol
InChI Key: LRHHDROFNGSHHB-UHFFFAOYSA-N
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Description

Cyclodecanethiol (CAS 114460-54-7) is an alicyclic thiol with the molecular formula C10H20S and a molecular weight of 172.33 . It is a chemical reagent of interest in advanced materials research, particularly in the formation and study of self-assembled monolayers (SAMs) on metal surfaces. While specific mechanistic studies on this compound are limited in public literature, research on analogous compounds like Cyclohexanethiol provides strong evidence for its value . Studies on gold surfaces with alicyclic thiols have revealed that these molecules can exhibit conformational dynamics (e.g., equatorial and axial conformers) and form well-ordered SAMs, which are critical for understanding molecular-scale interactions at surfaces . The properties of these monolayers are fundamental to applications in sensor development, nanotechnology, and surface catalysis. Researchers utilize this compound to explore the effects of ring size and flexibility on monolayer structure, stability, and phase transitions compared to simpler alkanethiols and smaller alicyclic rings . As an air-sensitive compound, this compound requires storage under inert gas and in a cool, dark place to maintain stability . This product is intended for research purposes only and is not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20S B12907949 Cyclodecanethiol CAS No. 114460-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114460-54-7

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

cyclodecanethiol

InChI

InChI=1S/C10H20S/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2

InChI Key

LRHHDROFNGSHHB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCCC1)S

Origin of Product

United States

Synthetic Methodologies for Cyclodecanethiol and Its Precursors

Historical Approaches to Cyclodecanethiol Synthesis

Historically, the synthesis of this compound was not a primary research focus, and specific methods for its direct preparation are scarce in early literature. However, its synthesis can be inferred from the development of methods for producing its logical precursor, cyclododecanone (B146445), and general reactions for converting ketones to thiols.

The industrial production of cyclododecanone, a key intermediate, was established through the oxidation of cyclododecane, which itself is derived from the trimerization of butadiene. wikipedia.org Early methods for the synthesis of cyclododecanone also included the Ruzicka large-ring synthesis, which involved the distillation of thorium salts of dicarboxylic acids. wikipedia.org

With cyclododecanone as a readily available starting material, early synthetic chemists would have likely employed one of the following general methods to introduce the thiol group:

Reaction with Hydrogen Sulfide (B99878) (H₂S): One of the most straightforward and oldest methods for converting ketones to thiols involves the reaction with hydrogen sulfide in the presence of an acid catalyst. This reaction, however, often suffers from low yields and the formation of byproducts such as enethiols and sulfides. The harsh conditions required, including high temperatures and pressures, would have made this a challenging transformation for a macrocyclic ketone.

Thionation with Phosphorus Pentasulfide (P₄S₁₀): Another classical method involves the thionation of the carbonyl group using phosphorus pentasulfide. This reagent converts the ketone to a thioketone, which can then be reduced to the corresponding thiol. However, P₄S₁₀ is a harsh reagent, often requiring high temperatures and leading to complex reaction mixtures, making purification difficult. organic-chemistry.org

A significant advancement in thionation chemistry was the development of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in the 1950s. alfa-chemistry.com While not strictly a "historical" method in the earliest sense, it represents a more refined classical approach. Lawesson's reagent is a milder and more selective thionating agent for converting ketones to thioketones compared to P₄S₁₀. organic-chemistry.orgnih.gov The resulting cyclodecanethioketone could then be reduced to this compound using a suitable reducing agent like sodium borohydride.

Table 1: Comparison of Historical Thionation Reagents for Ketone to Thiol Conversion

ReagentDescriptionAdvantagesDisadvantages
Hydrogen Sulfide (H₂S)A simple, gaseous reagent.Inexpensive and readily available.Low yields, formation of byproducts, requires harsh conditions.
Phosphorus Pentasulfide (P₄S₁₀)A solid thionating agent.Effective for a range of ketones.Harsh reaction conditions, often leads to complex mixtures and low yields of the desired thiol.
Lawesson's ReagentA milder, organosulfur thionating agent.Milder reaction conditions, higher selectivity for thioketone formation compared to P₄S₁₀. organic-chemistry.orgStill requires a subsequent reduction step to obtain the thiol.

Modern Advancements in Thiol Group Introduction into Cyclodecane (B1584694) Skeletons

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of thiols, including this compound. These advancements address the limitations of historical approaches by offering greater control over the reaction and reducing waste.

Regioselective and Stereoselective Synthesis Pathways

The concepts of regioselectivity and stereoselectivity are crucial in modern organic synthesis, allowing for the precise control of the position and spatial orientation of functional groups. numberanalytics.comnumberanalytics.com While this compound itself does not have stereocenters unless substituted, the principles of stereoselective synthesis are vital for creating functionalized cyclodecane derivatives. ru.nlsigmaaldrich.comnih.govresearchgate.netthieme.de

Modern methods that could be applied to the regioselective and stereoselective synthesis of this compound precursors or analogs include:

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamine or enol ether derived from cyclodecanone (B73913) could introduce chirality, leading to stereodefined precursors for chiral cyclodecanethiols.

Ring-Opening of Epoxides: The reaction of a stereochemically pure cyclodecene (B14012633) oxide with a thiolating agent can proceed with high stereospecificity, yielding a trans-hydroxythiol. Subsequent removal of the hydroxyl group would afford the chiral thiol.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for stereoselective synthesis. sigmaaldrich.com An organocatalytic conjugate addition of a sulfur nucleophile to a cyclodecenone could, in principle, afford a chiral thiocyclodecanone derivative with high enantioselectivity.

Green Chemistry Principles in this compound Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. acs.orgsid.irrsc.org In the context of this compound synthesis, this involves the use of safer reagents and solvents, milder reaction conditions, and the minimization of waste.

Catalytic and Solvent-Free Reactions: Modern methods often employ catalysts to improve efficiency and reduce the need for stoichiometric reagents. Solvent-free reactions, or the use of greener solvents like water or ethyl acetate, are also increasingly favored. acs.orgsid.ir For instance, the alkylation of thiols can be carried out efficiently in water, avoiding the use of volatile organic compounds. sid.ir

Photocatalysis: Visible-light photocatalysis has emerged as a powerful green technology. A photocatalytic oxidative radical addition of a thioic acid to an alkene is a modern approach for synthesizing α-keton thiol esters, which could be precursors to thiols. This method utilizes an inexpensive organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water being the only byproduct. acs.org

Safer Reagents: The development of less hazardous reagents is a key aspect of green chemistry. For example, the use of NaClO₂-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts provides a safer alternative to traditional methods for synthesizing sulfonyl chlorides, which can be precursors to thiols. organic-chemistry.org

Scalability Considerations for Industrial and Laboratory Synthesis

The scalability of a synthetic route is a critical factor for both industrial production and laboratory-scale synthesis of larger quantities. For macrocyclic compounds like this compound, scalability can be particularly challenging due to the entropic penalty associated with ring formation.

Modern strategies that address scalability include:

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes for scalability, safety, and process control. The precise control over reaction parameters in a flow system can lead to higher yields and purities, which is particularly beneficial for the synthesis of macrocycles.

High-Throughput Experimentation: The use of high-throughput screening techniques allows for the rapid optimization of reaction conditions, facilitating the development of scalable processes. epfl.ch

Ring-Expansion Strategies: "Growing" rings from smaller, more readily available cyclic precursors via ring-expansion reactions can be an efficient and scalable approach to macrocycle synthesis, avoiding the challenges of direct large-ring cyclization. acs.org

Solid-Phase Synthesis: For the synthesis of libraries of related compounds, solid-phase synthesis can be a valuable tool, simplifying purification and allowing for automation. epfl.ch

Purification and Isolation Techniques for High-Purity this compound

The purification and isolation of thiols require specific techniques due to their potential for oxidation to disulfides and their often-unpleasant odor. rochester.edu High-purity this compound is essential for many applications.

Common purification techniques include:

Chromatography:

Flash Chromatography: This is a standard technique for purifying organic compounds on a laboratory scale. For thiols, it is important to use degassed solvents to minimize oxidation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for the purification of thiols and can be used for both analytical and preparative purposes. researchgate.net

Covalent Chromatography: This technique is highly specific for thiols. It involves the use of a resin containing a reactive disulfide, such as thiopropyl Sepharose. gbiosciences.com The thiol-containing compound binds covalently to the resin, while non-thiol impurities are washed away. The purified thiol is then eluted by adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This method is particularly useful for purifying thiol-containing peptides and proteins but can be adapted for smaller molecules. researchgate.netnih.gov

Distillation: For volatile thiols, distillation can be an effective purification method. However, care must be taken to perform the distillation under an inert atmosphere to prevent oxidation.

Crystallization: If the thiol is a solid, crystallization can be a highly effective method for achieving high purity.

Chemical Reactivity and Reaction Mechanisms of Cyclodecanethiol

Fundamental Reaction Pathways Involving the Sulfhydryl Moiety

The reactivity of cyclodecanethiol is dominated by its sulfhydryl (-SH) group. The sulfur atom, with its lone pairs of electrons and its ability to accommodate a negative charge, dictates the compound's role in various chemical transformations.

Nucleophilic Reactivity and Additions

Thiols are well-regarded for their nucleophilicity. libretexts.org The sulfur atom in this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). This reactivity allows it to participate in nucleophilic substitution and addition reactions.

Nucleophilic Substitution: The cyclodecanethiolate anion is expected to readily participate in S_N2 reactions, attacking electrophilic carbon centers and displacing leaving groups. ksu.edu.samasterorganicchemistry.com Stronger nucleophiles generally lead to faster S_N2 reactions. ksu.edu.sa

Nucleophilic Addition: Thiols can add to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds (a Michael addition) or in aldehydes and ketones. alfa-chemistry.com The base-catalyzed Michael addition proceeds through a nucleophilic mechanism where the thiolate anion attacks the β-carbon of the unsaturated system. alfa-chemistry.comwikipedia.org

Detailed kinetic and mechanistic data for these specific nucleophilic reactions involving this compound are not available in published literature.

Electrophilic Activations and Substitutions

While thiols are primarily known for their nucleophilic character, the sulfur atom can also be targeted by strong electrophiles. In an electrophilic substitution reaction, an electrophile replaces a functional group, which is typically a hydrogen atom. byjus.com This can lead to the formation of various sulfur-containing derivatives. The reaction often proceeds through the formation of a cationic intermediate. longdom.org However, specific studies detailing electrophilic activation pathways or substitution reactions directly on the sulfur of this compound are not documented.

Oxidative Transformations and Sulfur Chemistry Dynamics

The sulfhydryl group of this compound is susceptible to oxidation, a fundamental process in sulfur chemistry. The most common oxidative transformation is the formation of a disulfide bond. libretexts.org This redox reaction involves the conversion of two thiol groups into a single sulfur-sulfur linkage, representing the oxidized state. libretexts.org

The process can be mediated by mild oxidizing agents and is often reversible. In biological systems and chemical synthesis, disulfide exchange reactions, where a thiol or thiolate attacks a disulfide bond, are common. libretexts.org This process proceeds through S_N2-like events where sulfur atoms act as both nucleophile and leaving group. libretexts.org While this is a principal reaction for all thiols, specific thermodynamic and kinetic parameters for the oxidation of this compound to its corresponding dicyclodecyl disulfide are not found in the literature.

Radical Reactions and Thiol-Mediated Processes

Thiols are highly active in radical-mediated reactions due to the relatively weak S-H bond, which can undergo homolytic cleavage to form a thiyl radical (RS•). nih.gov These versatile reactive intermediates are central to several important transformations. nih.gov

The most prominent of these is the thiol-ene reaction , where a thiyl radical adds across a carbon-carbon double bond (an alkene). wikipedia.org This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. alfa-chemistry.com The addition is typically anti-Markovnikov, with the sulfur atom adding to the less substituted carbon of the alkene. wikipedia.org Thiol-ene reactions are valued for their high efficiency and stereoselectivity, earning them a place in "click chemistry." wikipedia.orgrsc.org Although this is a general and powerful reaction for thiols, specific examples or studies quantifying the efficiency and outcomes of this compound in thiol-ene reactions are not documented.

Mechanistic Elucidation of Key Reaction Intermediates

The reactions of this compound are expected to proceed through several key reactive intermediates, characteristic of general organic reactions. youtube.comyoutube.com

Thiolate Anion (RS⁻): Formed by the deprotonation of the thiol, this is the key intermediate in nucleophilic reactions.

Thiyl Radical (RS•): Generated by homolytic cleavage of the S-H bond, this is the central intermediate in radical chain reactions like the thiol-ene addition. nih.gov

Carbocation: In certain electrophilic additions or S_N1-type substitutions (though less common for thiols), a carbocation intermediate could be formed. youtube.com

Carbanion: Nucleophilic addition of a thiolate to an activated C=C bond can form a transient carbanionic intermediate. alfa-chemistry.comyoutube.com

While the existence of these intermediates can be inferred from the general principles of organic chemistry, specific spectroscopic or trapping studies to elucidate the precise structure and lifetime of these intermediates in reactions of this compound are not available. youtube.comyoutube.comyoutube.com

Stereochemical Control in this compound Reactions

Stereochemistry plays a crucial role in determining the outcome of chemical reactions. masterorganicchemistry.comyoutube.com The spatial arrangement of atoms can influence which stereoisomer is formed. masterorganicchemistry.com

In S_N2 reactions , the nucleophilic attack of the cyclodecanethiolate would proceed with an inversion of configuration at a chiral electrophilic carbon. libretexts.orglumenlearning.com

Reactions involving the formation of a planar intermediate, such as a carbocation, could lead to a racemic or diastereomeric mixture of products, as the nucleophile can attack from either face of the plane. lumenlearning.comlibretexts.org

In thiol-ene reactions , the stereoselectivity can be high, though the specific outcome depends on the structures of both the thiol and the alkene. wikipedia.org

This compound itself is an achiral molecule. However, its reactions with chiral substrates or the formation of new chiral centers would necessitate stereochemical analysis. Without specific experimental data for reactions involving this compound, any discussion of stereochemical control remains speculative and based on general mechanistic principles. lumenlearning.com

Derivatives and Functionalized Analogues of Cyclodecanethiol

Synthesis of Substituted Cyclodecanethiols

The synthesis of substituted cyclodecanethiols involves the introduction of various functional groups onto the cyclodecane (B1584694) ring. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties. While direct functionalization of the cyclodecane ring can be challenging due to its conformational flexibility and the potential for transannular reactions, several synthetic strategies have been developed.

One common approach involves the functionalization of a precursor molecule, such as cyclodecanone (B73913) or cyclodecanol, followed by the introduction of the thiol group. For instance, electrophilic or nucleophilic addition to the carbonyl group of cyclodecanone can be employed to install a variety of substituents. Subsequent conversion of the ketone to a thiol can be achieved through several methods, including reaction with Lawesson's reagent or via a multi-step sequence involving reduction to the alcohol, conversion to a leaving group, and substitution with a sulfur nucleophile.

Alternatively, C-H functionalization reactions represent a more direct, though often less selective, method for introducing substituents onto the cyclodecane backbone. nih.gov Advances in catalysis have enabled the selective activation of specific C-H bonds, offering a pathway to derivatives that might be difficult to access through traditional functional group manipulations.

The synthesis of thiol-containing derivatives often requires careful protection of the thiol group to prevent unwanted side reactions, such as oxidation to disulfides. Common protecting groups for thiols include trityl and various silyl ethers, which can be removed under specific conditions once the desired molecular framework is assembled.

Computational and Theoretical Studies on Cyclodecanethiol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of cyclodecanethiol. mdpi.comyoutube.com These calculations solve approximations of the Schrödinger equation to determine the molecule's energetically preferred three-dimensional structures and the distribution of its electrons. youtube.com

The conformational analysis of this compound is inherently complex due to the flexibility of the ten-membered ring. The parent hydrocarbon, cyclodecane (B1584694), is known to have a number of stable conformers, with the boat-chair-boat (BCB) conformation being the most stable. acs.org Low-temperature 13C NMR studies and computational methods have identified other conformers, such as the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC), which are slightly higher in energy. acs.orgsemanticscholar.org

For this compound, the addition of the thiol (-SH) substituent further complicates this landscape. Quantum chemical calculations are used to optimize the geometry of various possible conformers, placing the thiol group in different pseudo-axial and pseudo-equatorial positions on the ring. By calculating the single-point energies of these optimized structures, their relative stabilities can be determined.

Electronic structure calculations also provide crucial information about the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. e3s-conferences.orgresearchgate.net For a thiol, the HOMO is typically localized on the sulfur atom, specifically the non-bonding lone pair electrons, indicating this is the most likely site for electrophilic attack. The LUMO, conversely, indicates the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

Conformer Thiol Position Relative Energy (kcal/mol)
Boat-Chair-Boat (BCB) Equatorial 0.00
Boat-Chair-Boat (BCB) Axial 0.85
Twist-Boat-Chair-Chair (TBCC) Equatorial 0.75

Table 2: Calculated Electronic Properties of this compound (Illustrative Data using DFT B3LYP/6-31G(d))

Property Value
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with their environment. nih.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are calculated using a molecular mechanics force field. researchgate.net

An MD simulation of this compound would typically involve placing one or more this compound molecules in a simulation box filled with a solvent, such as water or a nonpolar organic solvent like hexane. The simulation would track the trajectory of every atom over a period ranging from nanoseconds to microseconds.

These simulations provide detailed insights into several key areas:

Solvation: MD can reveal how solvent molecules arrange themselves around the this compound molecule. It can characterize the hydrogen bonding between the thiol group and water molecules and the hydrophobic interactions of the cyclodecane ring.

Conformational Dynamics: Unlike static quantum calculations, MD simulations show the real-time interconversion between different conformers (e.g., BCB and TBCC). This allows for the calculation of free energy differences between conformers at a given temperature and the exploration of the pathways for conformational change.

Intermolecular Interactions: In simulations with multiple this compound molecules, MD can be used to study aggregation and self-assembly. It can quantify the interactions, such as van der Waals forces and weak hydrogen bonds, that govern how these molecules interact with each other.

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is discussed in section 5.5. ethz.ch

Table 3: Typical Parameters for an MD Simulation of this compound in Water

Parameter Setting
System 1 this compound molecule in 2000 Water molecules
Force Field CHARMM36 / OPLS-AA (with custom thiol parameters)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for predicting the feasibility and mechanism of chemical reactions. chemrxiv.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical bottleneck for the reaction. youtube.com

For this compound, theoretical methods can be used to predict the pathways for reactions involving the thiol group, such as:

Deprotonation: Calculating the acidity (pKa) by computing the Gibbs free energy change for the reaction R-SH → R-S⁻ + H⁺.

Oxidation: Modeling the formation of disulfides (R-S-S-R) or sulfenic acids (R-SOH).

Thiol-Ene Reaction: Investigating the mechanism of the radical-mediated addition of the S-H bond across a double bond, a type of "click chemistry" reaction. epa.govbohrium.com

Using quantum chemical methods like DFT, the geometries of the reactants, products, and transition states are optimized. The energy difference between the reactants and the transition state defines the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the primary determinant of the reaction rate. nih.gov Computational models can reliably predict these energy changes, often with an accuracy of within 1-2 kcal/mol, providing a qualitative and sometimes quantitative prediction of reaction kinetics. nih.gov

Table 4: Illustrative Calculated Energetics for a Thiol-Ene Reaction with Propene

Parameter Calculated Value (kcal/mol)
Enthalpy of Reaction (ΔH°) -15.2
Gibbs Free Energy of Reaction (ΔG°) -14.5
Activation Energy for Propagation (ΔG‡) +5.8

Spectroscopic Property Simulations and Validation

Theoretical calculations can simulate various types of spectra, which provides a direct link between computational models and experimental results. The comparison between calculated and experimental spectra is a crucial method for validating the accuracy of the computed molecular structures and conformations. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment and geometry of the molecule. Quantum chemical methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the expected NMR spectra for different low-energy conformers, a population-weighted average spectrum can be generated and compared with experimental data to confirm the conformational ensemble present in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. The calculated IR spectrum provides a "fingerprint" of the molecule. Specific peaks, such as the S-H stretching frequency (typically around 2550-2600 cm⁻¹), can be identified and compared with experimental results to confirm the presence of functional groups and validate the accuracy of the calculated bond strengths and geometry.

Discrepancies between simulated and experimental spectra can point to deficiencies in the computational model or reveal environmental effects (like solvent interactions) not included in the initial calculation.

Table 5: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Shifts for a Specific Carbon in the BCB Conformer

Carbon Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 (adjacent to -SH) 35.2 34.8
C2 28.9 28.5
C3 24.1 24.3

Development of Force Fields for this compound Systems

As mentioned in section 5.2, molecular dynamics simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. usc.edu While general-purpose force fields like CHARMM, AMBER, and OPLS exist, they may not have accurate parameters for all molecules, especially for less common functional groups or complex ring systems like this compound. lpwchem.com Therefore, the development of specific, high-quality parameters is often necessary. ethz.chnih.gov

The process of parameterizing a force field for this compound involves several steps:

Bonded Parameters:

Bond Stretching and Angle Bending: Parameters for C-S and S-H bonds, as well as C-C-S and C-S-H angles, are typically derived by fitting to the potential energy surface obtained from high-level quantum chemical calculations. Vibrational frequencies from these calculations are also used for refinement.

Dihedral Angles: The torsional parameters are the most critical for accurately reproducing the conformational preferences. The potential energy profile for rotation around key bonds (e.g., C-C-C-C within the ring and C-C-S-H) is calculated using quantum mechanics. The force field's dihedral parameters are then adjusted to reproduce these energy profiles.

Non-bonded Parameters:

Partial Atomic Charges: Charges for each atom are determined to accurately represent the molecule's electrostatic potential. These are often derived by fitting to the electrostatic potential calculated via quantum mechanics.

van der Waals Parameters: Lennard-Jones parameters (representing short-range repulsion and long-range attraction) are optimized to reproduce experimental condensed-phase properties, such as the heat of vaporization and density of the liquid.

A significant challenge in parameterizing sulfur-containing compounds is accurately modeling the electronic anisotropy of the sulfur atom, including its lone pairs and polarizability, which can be crucial for describing specific non-covalent interactions. nih.govacs.orgnih.gov

Table 6: Key Force Field Parameters Requiring Development for this compound

Parameter Type Specific Bonds/Angles/Dihedrals Source of Reference Data
Bond Stretch (k_b, b₀) C-S, S-H Quantum Mechanics (QM) Geometry/Frequencies
Angle Bend (k_θ, θ₀) C-C-S, C-S-H QM Geometry/Frequencies
Dihedral (V_n, γ, n) C-C-C-S, C-C-S-H QM Torsional Energy Scans
Partial Charges (q) All atoms QM Electrostatic Potential Fitting

Advanced Spectroscopic Characterization of Cyclodecanethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For cyclodecanethiol, both ¹H and ¹³C NMR would be crucial in confirming its molecular structure.

The ¹H NMR spectrum of this compound is expected to be complex. The ten-membered ring of cyclodecane (B1584694) is highly flexible and exists as an equilibrium of multiple conformers, most notably the boat-chair-boat (BCB) conformation. acs.org This conformational flexibility leads to a complex, often poorly resolved, set of signals for the methylene (B1212753) (CH₂) protons, typically appearing in the δ 1.2-1.9 ppm range. oregonstate.edu The proton of the thiol group (-SH) would likely appear as a broad singlet between δ 1.0-2.0 ppm, a range typical for alkyl thiols. The exact chemical shift and multiplicity could be influenced by solvent, concentration, and temperature due to potential hydrogen bonding and chemical exchange.

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework. Due to the conformational complexity of the cyclodecane ring, multiple signals for the ring carbons are expected at low temperatures, as different carbon atoms become chemically non-equivalent in the "frozen" conformers. acs.org Studies on cyclodecane itself have shown that the BCB conformer is predominant. acs.org The carbon atom bonded to the sulfur (C-S) would be expected to have a distinct chemical shift, typically in the δ 25-45 ppm range, influenced by the electronegativity of the sulfur atom. chemguide.co.uklibretexts.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Notes
¹H Cycloalkane CH₂ 1.2 - 1.9 Complex, broad multiplet due to conformational averaging.
¹H Thiol SH 1.0 - 2.0 May be a broad singlet; position is concentration and solvent dependent.
¹³C Cycloalkane CH₂ 20 - 35 Multiple peaks expected due to different carbon environments in stable conformers. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

For this compound, FT-IR and Raman spectra would exhibit characteristic vibrational modes for both the alkane ring and the thiol group.

C-H Stretching: The methylene groups of the cyclodecane ring would give rise to strong, sharp bands in the 2850-2960 cm⁻¹ region in both FT-IR and Raman spectra. dergipark.org.tr

S-H Stretching: A key signature for the thiol group is the S-H stretching vibration. This typically appears as a weak band in the FT-IR spectrum around 2550-2600 cm⁻¹ because the S-H bond has a small dipole moment. dergipark.org.trmdpi.com However, this vibration often produces a more intense and easily identifiable peak in the Raman spectrum. researchgate.net

C-S Stretching: The C-S stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. This band is often weak and can be coupled with other vibrations, making it difficult to assign definitively without computational support.

CH₂ Bending/Scissoring: Vibrations corresponding to the scissoring and bending of the CH₂ groups would appear in the 1440-1480 cm⁻¹ range. mdpi.com

Furthermore, the complexity of the spectra in the fingerprint region (below 1500 cm⁻¹) can serve as a unique identifier for the molecule and offer insights into the conformational equilibrium of the ten-membered ring. ibsen.com Low-temperature studies could potentially resolve bands corresponding to individual conformers.

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Technique
Asymmetric & Symmetric Stretch CH₂ 2850 - 2960 FT-IR, Raman
Stretch S-H 2550 - 2600 Weak in FT-IR, Stronger in Raman
Bending/Scissoring CH₂ 1440 - 1480 FT-IR, Raman

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org For this compound (C₁₀H₂₀S), the exact molecular weight is 172.13 Da.

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺˙) at an m/z of 172. The spectrum would also likely show a peak at m/z 174, corresponding to the M+2 peak, due to the natural abundance of the ³⁴S isotope (~4.2%).

The fragmentation of the molecular ion provides structural clues. For cyclic alkanes, fragmentation often involves the loss of small neutral alkyl radicals. libretexts.org For thiols, characteristic fragmentation includes cleavage of the bond alpha to the sulfur atom and the loss of sulfhydryl radicals or H₂S. miamioh.edu Expected fragmentation pathways for this compound include:

Loss of the sulfhydryl radical (•SH): This would lead to a fragment ion at m/z 139 ([M-SH]⁺).

Loss of hydrogen sulfide (B99878) (H₂S): Rearrangement followed by the loss of H₂S could produce a fragment at m/z 138 ([M-H₂S]⁺˙).

Ring Cleavage: The cycloalkane ring can open and fragment, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of long-chain alkanes. libretexts.org Common fragments would include ions at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), and 71 (C₅H₁₁⁺).

Expected Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Notes
172 [C₁₀H₂₀S]⁺˙ Molecular Ion (M⁺˙)
139 [C₁₀H₁₉]⁺ Loss of •SH radical
138 [C₁₀H₁₈]⁺˙ Loss of H₂S via rearrangement
71 [C₅H₁₁]⁺ Alkyl fragment from ring cleavage
57 [C₄H₉]⁺ Alkyl fragment from ring cleavage

X-ray Diffraction and Electron Diffraction for Solid-State Structure Elucidation

X-ray and electron diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in the solid state. These methods require a crystalline sample. While no published crystal structure for this compound is available, the principles of the techniques and data from related molecules can predict its likely solid-state behavior.

X-ray crystallography on a single crystal of this compound would precisely determine bond lengths, bond angles, and the specific conformation adopted by the ten-membered ring in the crystal lattice. Studies on cyclodecane derivatives show that the BCB conformation is common in the solid state. nih.gov The analysis would also reveal how the molecules pack together, providing direct evidence of any intermolecular interactions, such as weak S-H···S hydrogen bonds or van der Waals contacts.

Electron diffraction is typically used for gas-phase studies or for very small crystals (nanocrystallography). A gas-phase electron diffraction study of this compound could provide information on the dominant conformation in the absence of crystal packing forces, offering a valuable comparison to computational models and solid-state structures.

Advanced Spectroscopic Methods for Investigating Intermolecular Interactions

While the thiol group is not as strong a hydrogen bond donor as the hydroxyl group, weak intermolecular S-H···S hydrogen bonds can still occur, particularly in pure liquids or concentrated solutions. nih.gov Additionally, the large, nonpolar cyclodecane ring will be dominated by van der Waals interactions. Advanced spectroscopic methods can be employed to probe these subtle forces.

Concentration-dependent FT-IR spectroscopy is a classic method for studying hydrogen bonding. As the concentration of this compound in a non-polar solvent (like CCl₄) is increased, the formation of intermolecular hydrogen bonds would cause the sharp, free S-H stretching band (~2580 cm⁻¹) to decrease in intensity, while a new, broader, and slightly red-shifted band corresponding to the hydrogen-bonded S-H···S species appears.

Variable-temperature NMR spectroscopy can also provide evidence of intermolecular interactions. The chemical shift of the SH proton is often sensitive to temperature changes. A downfield shift upon cooling typically indicates the presence of hydrogen bonding, as lower temperatures favor the formation of associated species. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could potentially detect through-space interactions between protons on adjacent molecules in highly concentrated samples, providing direct evidence of molecular association.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the applications of "this compound" in polymer chemistry as per the provided outline. The searches yielded no specific research findings, detailed data, or examples of this compound being utilized in the requested contexts.

The topics outlined below require specific experimental data and research that has been published in the public domain.

Applications of Cyclodecanethiol in Polymer Chemistry

Controlled Polymerization Strategies Involving Cyclodecanethiol

While general information exists for these polymerization techniques, and the role of the thiol functional group is well-documented in these areas, there is no specific mention or study involving the compound "this compound." Therefore, an article focusing solely on this compound as instructed cannot be created.

Contributions of Cyclodecanethiol to Materials Science

Surface Functionalization and Coating Technologies

The functionalization of surfaces is critical for controlling properties such as wetting, adhesion, corrosion resistance, and biocompatibility. nih.govrsc.org The thiol group of cyclodecanethiol exhibits a strong affinity for various metal surfaces, including gold, silver, copper, and platinum, forming stable metal-thiolate bonds. wikipedia.org This interaction allows for the creation of robust coatings where the cyclodecane (B1584694) part of the molecule forms the new surface interface.

Research into surface functionalization often focuses on creating well-defined surface chemistries. rsc.org By forming a dense layer on a substrate, this compound can modify the surface energy, rendering a metallic surface more hydrophobic due to the nonpolar nature of its ten-carbon ring. Such coatings can serve as protective barriers against corrosion or as platforms for further chemical modification. The electrochemical synthesis of this compound from cyclodecane and hydrogen sulfide (B99878) has been explored, indicating a pathway to obtain this functional molecule for various applications. researchgate.net

Incorporation into Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. wikipedia.org Alkanethiols on noble metal substrates, particularly gold, are the most studied SAM systems. sigmaaldrich.commdpi.com The formation of these monolayers is driven by the strong, semi-covalent bond between sulfur and gold (approximately 45 kcal/mol) and the van der Waals forces between adjacent alkyl chains. sigmaaldrich.com

This compound is a strong candidate for forming SAMs. For alkanethiols, a chain length of at least ten carbons is typically required to form a well-ordered, crystalline-like monolayer due to sufficient hydrophobic interactions between the chains. sigmaaldrich.com The ten-carbon structure of this compound meets this requirement. When deposited from a solution, this compound molecules would be expected to arrange into a dense, packed layer on a gold surface. sigmaaldrich.com The thiol head group anchors the molecule to the substrate, while the cyclodecane rings would pack together, influenced by van der Waals forces. The resulting monolayer would present a surface defined by the cyclic hydrocarbon, which can be used in applications ranging from fundamental studies of wetting and friction to creating templates for molecular electronics and biosensors. nih.govsigmaaldrich.com

FeatureDescriptionRelevance of this compound
Driving Force Chemisorption of thiol head groups onto the substrate and van der Waals interactions between alkyl chains. wikipedia.orgsigmaaldrich.comThe sulfur head group provides strong bonding to noble metals; the C10 ring allows for significant van der Waals interactions.
Structure Forms a highly ordered, often crystalline-like, two-dimensional structure on the surface. sigmaaldrich.comThe cyclic nature of the backbone may influence the packing density and tilt angle compared to linear alkanethiols.
Substrates Primarily noble metals like gold, silver, copper, and platinum. wikipedia.orgsigmaaldrich.comThis compound is expected to bind strongly to these standard substrates for thiol-based SAMs.
Applications Surface passivation, corrosion resistance, protein binding studies, molecular electronics, and biosensing. sigmaaldrich.commdpi.comSAMs of this compound could provide a well-defined hydrophobic surface for these applications.

This compound in Nanomaterials Synthesis and Modification

In nanotechnology, thiols are widely used as capping agents or ligands to control the growth, stability, and surface chemistry of nanoparticles. nih.govresearchgate.net During the synthesis of metal nanoparticles, such as those made of gold or silver, the addition of a thiol like this compound can stabilize the particles, preventing them from aggregating. nih.gov The thiol group binds strongly to the nanoparticle surface, and the bulky cyclodecane moiety provides a steric barrier.

The modification of pre-synthesized nanomaterials with this compound can impart new properties. researchgate.net For instance, functionalizing inorganic nanoparticles can make them dispersible in organic solvents or polymer matrices, which is essential for creating nanocomposites. researchgate.net The cyclodecane group provides a nonpolar character, enhancing compatibility with hydrophobic media. Furthermore, the cyclic backbone could serve as a rigid scaffold for attaching other functional molecules, allowing for the development of multifunctional nanoparticles for sensing, catalysis, or targeted delivery applications.

RoleMechanismPotential Application
Growth Control Binds to the surface of nascent nanoparticles, controlling the rate of addition of new atoms.Synthesis of monodisperse metal nanoparticles with defined sizes and shapes.
Stabilization Forms a protective layer around nanoparticles, preventing aggregation through steric hindrance. nih.govCreation of stable nanoparticle colloids for use in inks, catalysts, and biomedical assays.
Surface Modification Replaces existing ligands on a nanoparticle surface to alter its chemistry. researchgate.netImproving the dispersion of nanoparticles in nonpolar polymers for advanced composites.
Functional Scaffold The cyclodecane ring can be chemically modified to attach other molecules (e.g., dyes, drugs).Development of multifunctional nanoparticle-based sensors or delivery vehicles.

Role in Advanced Composite Materials Development

Advanced composite materials are engineered by combining two or more distinct materials, typically a reinforcement phase (like fibers or particles) within a matrix phase (like a polymer), to achieve properties superior to the individual components. addcomposites.comresearchgate.netmdpi.com A critical factor governing the performance of a composite is the quality of the interface between the reinforcement and the matrix. researchgate.net

ComponentPotential Function of this compoundDesired Outcome
Reinforcement (Filler) Surface functionalization of metallic or inorganic nanoparticles.Prevents filler agglomeration and improves dispersion within the polymer matrix.
Matrix Acts as an interfacial compatibilizer between a polar filler and a nonpolar matrix.Enhances adhesion between the filler and the matrix.
Interface Forms a distinct interphase layer that bonds the filler to the matrix.Improves stress transfer, leading to enhanced mechanical strength and durability of the composite. researchgate.net

Photoresponsive and Stimuli-Responsive Materials Based on this compound

Stimuli-responsive materials are "smart" materials that change their properties in response to external triggers such as light, temperature, pH, or a magnetic field. advancedsciencenews.comencyclopedia.pub Photoresponsive materials, a subclass of these, react specifically to light. mdpi.comrsc.org This response often involves a molecule that undergoes a reversible structural change, such as the cis-trans isomerization of an azobenzene (B91143) unit. nih.gov

This compound itself is not intrinsically photoresponsive. However, it can serve as a crucial building block for constructing such materials by anchoring photoactive molecules to a surface. The thiol group can be used to immobilize a molecular switch or motor onto a gold surface or nanoparticle as part of a SAM. nih.gov

For example, a photoresponsive system could be designed by synthesizing a molecule that combines a photochromic unit (like diarylethene or spiropyran) with a this compound tail. mdpi.comnih.gov When this molecule is assembled on a surface, its properties (e.g., wettability, color, or binding affinity) could be reversibly controlled by irradiating it with light of specific wavelengths. The cyclodecane ring could act as a spacer, ensuring that the photoactive units have enough free volume to isomerize effectively within a densely packed monolayer. This approach allows for the creation of smart surfaces with switchable functions for applications in data storage, microfluidics, and controlled release systems. advancedsciencenews.com

Design StrategyRole of this compoundExample Stimulus & Response
Anchoring Photochromic Molecules The thiol group covalently attaches a molecule containing a photoisomerizable unit (e.g., azobenzene) to a gold substrate. nih.govStimulus: UV/Visible light. Response: Reversible change in surface wettability or adhesion.
Host-Guest Assembly Anchor Anchors a host molecule (e.g., a modified cyclodextrin) to a surface, where guest binding/release is triggered by a stimulus. nih.govStimulus: Temperature or pH change. Response: Capture or release of a specific guest molecule from the surface. mdpi.com
Component in Redox-Active SAMs Forms part of a mixed monolayer with other redox-active thiols.Stimulus: Applied electrical potential. Response: Change in the electrochemical properties or structure of the monolayer. encyclopedia.pub

Cyclodecanethiol in Organic Synthesis and Catalysis

Cyclodecanethiol as a Reagent in Complex Organic Transformations

No specific examples or detailed research findings were identified where this compound is utilized as a key reagent in complex organic transformations. While the broader class of thiols finds extensive use in synthesis, literature detailing the unique applications of the ten-membered carbocyclic thiol, this compound, in this capacity could not be located.

Ligand Design for Metal-Catalyzed Reactions Featuring this compound

There is no available research detailing the design and application of ligands derived from this compound for metal-catalyzed reactions. General principles of using thiols as transient or ancillary ligands in catalysis are established, but specific complexes involving this compound, their synthesis, and catalytic activity are not described in the accessible scientific literature.

Organocatalytic Applications of this compound Derivatives

The search for organocatalytic systems derived from this compound returned no relevant results. The field of organocatalysis heavily features other molecular scaffolds, but derivatives of this compound have not been reported as catalysts for any specific organic transformations.

Enantioselective Catalysis with Chiral this compound Analogues

Similarly, no information was found on the synthesis or application of chiral analogues of this compound in enantioselective catalysis. The development of chiral catalysts is a significant area of research, but it does not appear that this compound-based structures have been explored for this purpose.

Due to the absence of specific scientific data on this compound in the requested areas, it is not possible to generate the detailed, research-based article as per the provided outline. The information required to create the specified content, including data tables and detailed research findings, is not present in the available scientific literature.

Environmental Fate and Degradation of Cyclodecanethiol

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation. chemsafetypro.com These processes are influenced by environmental conditions like pH, sunlight, and the presence of oxidizing agents. redalyc.orgnoack-lab.commdpi.com

Oxidation Oxidation is a primary abiotic degradation pathway for thiols. jove.com The sulfhydryl (-SH) group is susceptible to oxidation by atmospheric oxygen and other environmental oxidants. jove.comntu.edu.sg The initial and most common oxidation product of a thiol is a disulfide, formed by the coupling of two thiol molecules. libretexts.orgmasterorganicchemistry.com In the case of Cyclodecanethiol, this would result in the formation of 1,2-dicyclodecyl disulfide. researchgate.net This reaction can occur readily in air-exposed environments. jove.comntu.edu.sg

With stronger oxidizing conditions or the presence of certain catalysts, the sulfur atom can be further oxidized to form sulfinic acids (R-SO₂H) and, subsequently, sulfonic acids (R-SO₃H). jove.comebsco.com These more oxidized products are generally more water-soluble than the parent thiol.

Photolysis Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. chemsafetypro.com Thiols can undergo photolytic cleavage of the sulfur-hydrogen (S-H) bond, which is weaker than a carbon-hydrogen or oxygen-hydrogen bond, to form a thiyl radical (RS•) and a hydrogen atom. libretexts.org This process can be a significant degradation route in sunlit surface waters. rsc.org The generated cyclodecylthiyl radicals can then undergo various reactions, most commonly dimerizing to form 1,2-dicyclodecyl disulfide. Photodegradation can also be facilitated by photosensitizing agents present in the water. rsc.orgnsf.govchemrxiv.org Studies on other thiols have shown that degradation rates can span a wide range depending on conditions. nih.gov

Hydrolysis Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. chemsafetypro.com While this is a major degradation pathway for some classes of chemicals, thiols are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-sulfur bond in an alkyl thiol is not readily attacked by water. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound.

Table 1: Summary of Abiotic Degradation Pathways for this compound This table is based on general thiol chemistry, as direct experimental data for this compound is not available.

Degradation Pathway Description Potential Products Environmental Relevance
Oxidation Reaction with oxygen or other oxidants in the environment. The sulfhydryl group is oxidized. jove.comebsco.com 1,2-Dicyclodecyl disulfide, Cyclodecanesulfinic acid, Cyclodecanesulfonic acid Likely a major pathway in aerobic water and soil.
Photolysis Cleavage of the S-H bond by solar UV radiation, forming a thiyl radical. libretexts.orgrsc.org Cyclodecylthiyl radical, 1,2-Dicyclodecyl disulfide Significant in sunlit surface waters.
Hydrolysis Cleavage of a chemical bond by reaction with water. chemsafetypro.com Cyclodecanol Considered a minor or negligible pathway for thiols under normal environmental conditions.

Biotic Transformation and Microbial Degradation Studies

Biotic transformation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. chemsafetypro.com It is a crucial process determining the ultimate fate of many organic pollutants. tidjma.tn

No specific microbial degradation studies on this compound have been identified. However, the biodegradation of other sulfur-containing organic compounds, such as those found in petroleum, has been studied. nlc-bnc.canih.govgeoscienceworld.org Microorganisms are known to metabolize a wide range of sulfur compounds, including thiols and cyclic sulfides. jmb.or.kr The degradation of this compound can be inferred from the known metabolic pathways of long-chain alkanes, cycloalkanes, and organosulfur compounds.

The process would likely be initiated under aerobic conditions. Microbes can attack the molecule in two main ways:

Oxidation of the Sulfur Atom: Similar to abiotic oxidation, microbes can enzymatically oxidize the thiol group to a sulfoxide (B87167) (R-SO-R) and then a sulfone (R-SO₂-R), which makes the carbon-sulfur bond more susceptible to cleavage.

Oxidation of the Cycloalkane Ring: Microorganisms can hydroxylate the cyclodecane (B1584694) ring, initiating a degradation sequence similar to that of cycloalkanes. This often involves the formation of a cyclic alcohol, then a ketone, followed by enzymatic ring-opening to form a linear dicarboxylic acid, which can then be further metabolized through pathways like beta-oxidation.

Ultimately, under aerobic conditions, complete microbial degradation (mineralization) would break down this compound into carbon dioxide (CO₂), water (H₂O), and sulfate (B86663) (SO₄²⁻). oecd.org In anaerobic environments, degradation would be much slower, and different metabolic pathways would be involved. geoscienceworld.org

Table 2: Inferred Biotic Degradation Pathways for this compound This table is based on established microbial metabolism of analogous compounds, as direct experimental data for this compound is not available.

Metabolic Step Description Intermediate Products
Initial Oxidation Enzymatic attack on the sulfur atom or the carbon ring. Cyclodecanesulfoxide, Cyclodecanesulfone, Hydroxylated cyclodecane
Ring Cleavage Enzymatic opening of the cyclodecane ring, often following initial oxidation. Linear dicarboxylic acids (e.g., sebacic acid derivatives)
Beta-Oxidation Stepwise shortening of the resulting linear carbon chain. Shorter-chain fatty acids, Acetyl-CoA
Mineralization Complete breakdown of the molecule into inorganic components. oecd.org Carbon dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻)

Environmental Persistence and Mobility Assessments

Persistence Persistence refers to the length of time a chemical remains in the environment before being broken down. chemsafetypro.com It is often measured by its half-life (DT₅₀). Without experimental studies, the persistence of this compound cannot be quantified. However, based on its structure, it is susceptible to abiotic oxidation and photolysis, suggesting its half-life could be relatively short in environments with ample sunlight and oxygen, such as surface waters and topsoil. In anaerobic environments like deep sediment or groundwater, where these degradation pathways are limited, its persistence would be significantly longer.

Mobility Mobility describes the potential for a chemical to move through environmental compartments. It is primarily governed by the substance's water solubility and its tendency to adsorb to soil and sediment particles, a property often estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). conicet.gov.arcsic.esconicet.gov.ar

The physicochemical properties of this compound have not been experimentally determined. However, they can be estimated based on its molecular structure, which consists of a large, nonpolar ten-carbon ring and a single, polar thiol group.

Water Solubility: The large, hydrophobic cycloalkane portion is expected to dominate the molecule's properties, leading to very low water solubility.

Octanol-Water Partition Coefficient (log Kow): This value indicates a chemical's tendency to partition into fatty tissues versus water. chemsafetypro.com Due to its large nonpolar structure, this compound is predicted to have a high log Kow value. Substances with high log Kow values tend to adsorb strongly to organic matter in soil and sediment. chemsafetypro.com

Based on these estimated properties, this compound is expected to have low mobility in aquatic systems. If released into the environment, it would likely partition strongly from the water column to soil, sediment, and potentially bioaccumulate in organisms due to its lipophilicity. canada.ca Its movement into groundwater would be limited due to strong sorption in the soil layers. conicet.gov.ar

Table 3: Estimated Physicochemical Properties and Mobility of this compound

Property Estimated Value/Characteristic Implication for Environmental Mobility
Water Solubility Very Low Low potential to be transported in the aqueous phase.
log Kow High High potential for sorption to soil organic carbon and sediment. Low mobility in soil. chemsafetypro.com
Koc (Soil Sorption Coefficient) High (inferred from high log Kow) Immobile in most soil types. conicet.gov.arconicet.gov.ar
Vapor Pressure Low (inferred from high molecular weight) Low potential for volatilization from water or soil surfaces.

By-products and Metabolites of Environmental Degradation

The degradation of this compound in the environment is expected to produce a series of transformation products before eventual mineralization. The specific by-products formed will depend on the degradation pathway.

Abiotic Degradation By-products:

Oxidation/Photolysis: The primary and most likely initial product is 1,2-dicyclodecyl disulfide , formed from the coupling of two thiyl radicals. libretexts.orgresearchgate.net

Further Oxidation: More aggressive oxidation can lead to the formation of Cyclodecanesulfinic acid and Cyclodecanesulfonic acid . ebsco.com

Hydrolysis: Although unlikely to be a major pathway, hydrolysis would yield Cyclodecanol .

Biotic Degradation Metabolites:

Initial Metabolism: Microbial enzymes would likely produce intermediates such as Cyclodecanesulfoxide and Cyclodecanesulfone .

Ring Fission Metabolites: Following the opening of the cyclodecane ring, various linear aliphatic acids would be formed.

Mineralization Products: The ultimate end-products of complete biodegradation are carbon dioxide , water , and sulfate . oecd.org

It is important to note that intermediate degradation products can sometimes have different toxicity and mobility profiles than the parent compound.

Table 4: Potential By-products and Metabolites of this compound Degradation

Degradation Pathway By-product / Metabolite Chemical Formula (where applicable)
Oxidation / Photolysis 1,2-Dicyclodecyl disulfide C₂₀H₃₈S₂
Further Oxidation Cyclodecanesulfinic acid C₁₀H₂₀O₂S
Further Oxidation Cyclodecanesulfonic acid C₁₀H₂₀O₃S
Hydrolysis (minor) Cyclodecanol C₁₀H₂₀O
Microbial Metabolism Cyclodecanesulfoxide C₁₀H₂₀OS
Microbial Metabolism Cyclodecanesulfone C₁₀H₂₀O₂S
Complete Mineralization Carbon Dioxide, Water, Sulfate CO₂, H₂O, SO₄²⁻

Q & A

Q. What are the key experimental considerations for synthesizing cyclodecanethiol with high purity?

this compound synthesis typically involves thiolation of cyclodecane derivatives or reduction of disulfide precursors. Methodological steps include:

  • Reagent selection : Use alkyl halides or tosylates with thiourea for nucleophilic substitution, followed by hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to isolate the thiol.
  • Purity validation : Confirm via 1H^1H-NMR (δ ~1.3–1.6 ppm for cyclic CH2_2, δ 1.8–2.0 ppm for SH proton) and GC-MS (m/z 172 for molecular ion) .
  • Safety : Use inert atmosphere (N2_2) to prevent oxidation to disulfides and ensure proper ventilation due to thiol volatility .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • NMR : 13C^{13}C-NMR distinguishes between equatorial/axial conformers via chemical shift splitting (e.g., axial carbons at δ 25–30 ppm, equatorial at δ 30–35 ppm) .
  • IR spectroscopy : S–H stretch (~2550 cm1^{-1}) confirms thiol presence; absence of S–S stretch (~500 cm^{-1) rules out disulfide byproducts .
  • X-ray crystallography : Resolves ring puckering and sulfur atom geometry in crystalline derivatives .

Q. What are the primary challenges in quantifying this compound reactivity in nucleophilic substitution reactions?

  • Steric hindrance : The cyclic structure limits accessibility to the sulfur nucleophile. Use bulky electrophiles (e.g., tert-butyl halides) to study steric effects .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions; track via TLC or in-situ FTIR .
  • Kinetic analysis : Employ pseudo-first-order conditions with excess electrophile and monitor via 1H^1H-NMR or HPLC .

Advanced Research Questions

Q. How can computational methods predict this compound’s supramolecular interactions in host-guest systems?

  • Molecular docking : Use software like AutoDock Vina to model binding with macrocyclic hosts (e.g., cucurbiturils). Validate with experimental KaK_a via UV-Vis titration .
  • DFT calculations : Analyze sulfur’s electron density (Mulliken charges) and HOMO-LUMO gaps to predict redox behavior .
  • MD simulations : Simulate solvent effects on conformational stability (e.g., cyclohexane vs. water) .

Q. What experimental strategies address discrepancies in reported thermodynamic stability data for this compound?

  • Calorimetry : Compare ΔHvap_{vap} from DSC with literature values to identify impurities or measurement artifacts .
  • Controlled oxidation studies : Monitor disulfide formation rates under varying O2_2 concentrations to reconcile stability contradictions .
  • Collaborative validation : Reproduce experiments across labs with standardized protocols (e.g., fixed temperature/pressure) .

Q. How can this compound’s interfacial behavior be optimized for nanotechnology applications?

  • SAM formation : Use AFM to assess monolayer integrity on Au(111) surfaces; optimize deposition time and solvent (ethanol vs. toluene) .
  • Electrochemical impedance spectroscopy : Measure charge-transfer resistance to evaluate SAM defects .
  • Cross-linking studies : Introduce di-thiol linkers (e.g., 1,6-hexanedithiol) to enhance mechanical stability .

Methodological Best Practices

  • Data reproducibility : Document all synthesis steps, including exact molar ratios, solvent grades, and equipment calibration .
  • Conflict resolution : Use multi-technique validation (e.g., NMR + Raman) to resolve structural or reactivity contradictions .
  • Ethical reporting : Cite prior studies when comparing data and disclose all modifications to published protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.